molecular formula C22H21NO2S B14005511 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide CAS No. 13952-58-4

4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide

Katalognummer: B14005511
CAS-Nummer: 13952-58-4
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: BTVYFLOUROBSHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide is an organic compound with a complex structure characterized by the presence of a diphenylethenyl group attached to a dimethylbenzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide typically involves the reaction of 2,2-diphenylethene with n,n-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or other biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate or in drug delivery systems.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological or chemical outcomes. The exact pathways involved depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide include other diphenylethenyl derivatives and sulfonamide compounds. Examples include:

  • 4-(2,2-Diphenylethenyl)-n,n-di(p-tolyl)aniline
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of both diphenylethenyl and sulfonamide groups. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

13952-58-4

Molekularformel

C22H21NO2S

Molekulargewicht

363.5 g/mol

IUPAC-Name

4-(2,2-diphenylethenyl)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H21NO2S/c1-23(2)26(24,25)21-15-13-18(14-16-21)17-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17H,1-2H3

InChI-Schlüssel

BTVYFLOUROBSHG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.